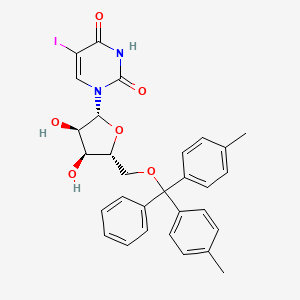

5'-O-(4,4'-DiMethyltrityl)-5-iodouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H29IN2O6 |

|---|---|

Molecular Weight |

640.5 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methylphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C30H29IN2O6/c1-18-8-12-21(13-9-18)30(20-6-4-3-5-7-20,22-14-10-19(2)11-15-22)38-17-24-25(34)26(35)28(39-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |

InChI Key |

UTXSNMWRCHOIBY-IYUNARRTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |

Origin of Product |

United States |

Contextualizing Halogenated Nucleosides As Foundational Tools in Molecular Biology and Biochemistry

Halogenated nucleosides, which are nucleosides that have been chemically modified to include a halogen atom such as iodine, bromine, or chlorine, are invaluable tools in the study of nucleic acids. The introduction of a halogen atom into the nucleobase can confer unique properties that are beneficial for a variety of experimental techniques. For instance, the high electron density of halogens makes them excellent scattering atoms in X-ray crystallography, aiding in the determination of the three-dimensional structures of DNA and RNA.

Furthermore, some halogenated nucleosides exhibit altered base-pairing properties and can be used to probe the structural and functional roles of specific nucleotides within a nucleic acid sequence. They can also serve as reactive handles for the attachment of other molecules, such as fluorescent dyes or cross-linking agents, enabling detailed studies of nucleic acid interactions and dynamics.

Significance of 5 O 4,4 Dimethoxytrityl 5 Iodouridine As a Protected Building Block for Oligonucleotide Synthesis

Strategic Protection of the 5'-Hydroxyl Group with 4,4'-Dimethoxytrityl (DMT) Moiety

The selective protection of functional groups is a fundamental principle in the chemical synthesis of complex molecules like oligonucleotides. For the synthesis of 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine, the 4,4'-dimethoxytrityl (DMT) group is employed to mask the 5'-hydroxyl group of the uridine sugar moiety. nbinno.comumich.edu

Role of Trityl Ethers in Solid-Phase Oligonucleotide Synthesis

The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxy function of nucleosides in solid-phase oligonucleotide synthesis. wikipedia.orgnih.gov Its primary role is to prevent the primary 5'-hydroxyl group from participating in unwanted side reactions during the sequential addition of nucleotide monomers to a growing chain. danaher.comrsc.org The synthesis cycle, known as the phosphoramidite (B1245037) method, proceeds in the 3' to 5' direction.

The process begins with the first nucleoside attached to a solid support, with its 5'-hydroxyl group protected by the DMT moiety. danaher.combiotage.com Each cycle of nucleotide addition involves four key steps:

Deblocking (Detritylation): The DMT group is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. atdbio.combiosearchtech.com This step is rapid and quantitative, exposing the 5'-hydroxyl group for the next reaction. The cleaved DMT cation produces a characteristic orange color, which can be measured spectrophotometrically at 495 nm to monitor the efficiency of each coupling cycle. biotage.comatdbio.com

Coupling: The next nucleoside, activated as a phosphoramidite, is added. The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the incoming phosphoramidite, forming an unstable phosphite (B83602) triester linkage. biosearchtech.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence.

Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine. biosearchtech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. danaher.com The acid lability of the DMT group is crucial; it is stable to the basic conditions used for the removal of other protecting groups on the nucleobases but can be removed cleanly and quickly under acidic conditions without damaging the growing oligonucleotide chain. nbinno.comatdbio.com

Regioselective Functionalization and Protection Strategies

The structure of a ribonucleoside like uridine presents multiple hydroxyl groups (at the 2', 3', and 5' positions of the ribose sugar) that have similar reactivity. Therefore, regioselective protection is critical to ensure that chemical modifications occur only at the desired position. umich.edu The 5'-hydroxyl group is a primary alcohol, making it sterically more accessible and slightly more reactive than the secondary 2' and 3'-hydroxyls. umich.edu

This inherent reactivity difference allows for the highly regioselective introduction of the bulky DMT group at the 5' position. umich.edu The reaction is typically performed by treating the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a solvent like pyridine. acs.orgias.ac.in By carefully controlling reaction conditions, such as temperature and stoichiometry, substitution occurs almost exclusively at the 5'-hydroxyl. umich.edu

Other strategies for achieving regioselectivity in nucleoside modification include the temporary protection of the 2' and 3'-hydroxyls. For instance, boronic esters can be used to temporarily shield the 2',3'-cis-diol of ribonucleosides, directing subsequent reactions, like glycosylation, to the 5'-hydroxyl group. nih.govmdpi.com This approach highlights the importance of multi-step protection-deprotection schemes in the synthesis of complex nucleoside derivatives.

Advanced Approaches for 5-Iodouridine Synthesis and Derivatization

The "5-iodouridine" part of the target molecule introduces a halogen atom at the C5 position of the uracil base. This modification is valuable as the iodine atom can serve as a handle for further chemical transformations through cross-coupling reactions or as a heavy atom for crystallographic studies. nih.govsemanticscholar.org

Direct Iodination Methods for Uridine Analogues

Direct C-H iodination at the C5 position of the pyrimidine (B1678525) ring is a common method for synthesizing 5-iodouridine and its analogues. rsc.orgrsc.org This electrophilic aromatic substitution is facilitated by the electron-rich nature of the uracil ring. Various reagents and conditions have been developed to achieve this transformation efficiently. A common method involves using N-Iodosuccinimide (NIS) as the iodine source. researchgate.net Another approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. researchgate.net For example, an eco-friendly method involves the mechanical grinding of uridine derivatives with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, providing high yields in a short reaction time. nih.gov

| Substrate | Iodinating Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uridine (rU) | I₂ / AgNO₃ | Solvent-free grinding, 25 min | 83% | nih.gov |

| 2'-Deoxyuridine (dU) | I₂ / AgNO₃ | Solvent-free grinding, 25 min | 86% | nih.gov |

| 2'-O-Methyluridine (mU) | I₂ / AgNO₃ | Solvent-free grinding, 15 min | 98% | researchgate.net |

| Uridine | N-Iodosuccinimide (NIS) | Ionic Liquid, 50-60 °C, 10-60 min | High | researchgate.net |

| Dimethyl uracil | K₂S₂O₈ / NaI / MnSO₄ | DCE, 130 °C | - | rsc.org |

Synthesis of 5-Iodouridine 5'-Triphosphate as an Enzymatic Substrate

5-Iodouridine 5'-triphosphate (5-iodo-UTP) is a crucial derivative that can be used as a substrate for enzymes like RNA and DNA polymerases, allowing for the enzymatic incorporation of the modified nucleotide into nucleic acid chains. cymitquimica.comdu.ac.in The synthesis of nucleoside triphosphates can be achieved through chemical or enzymatic routes. mdpi.comrsc.org

Chemical synthesis often involves the phosphorylation of the corresponding nucleoside. A common method is the one-pot Ludwig-Eckstein reaction, where the nucleoside is first reacted with phosphoryl chloride to form the monophosphate, which is then treated with pyrophosphate to yield the triphosphate. Enzymatic methods offer a more regioselective and milder alternative. mdpi.com These "one-pot" cascade reactions can start from a nucleoside and use a series of kinases to sequentially add phosphate groups. For example, a nucleoside kinase can convert 5-iodouridine to its 5'-monophosphate, followed by a nucleoside monophosphate kinase and a nucleoside diphosphate (B83284) kinase to generate the triphosphate, with ATP often serving as the ultimate phosphate donor. mdpi.commdpi.com

Phosphoramidite Chemistry for Oligonucleotide Incorporation

To be used in automated solid-phase synthesis, the 5'-O-DMT-5-iodouridine nucleoside must be converted into a phosphoramidite monomer. twistbioscience.comaragen.com This is typically achieved by reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. acs.org The resulting 3'-phosphoramidite is a stable compound that can be readily activated for coupling during oligonucleotide synthesis. biosearchtech.comresearchgate.net

The this compound-3'-phosphoramidite is then used in the standard synthesis cycle described earlier (Section 2.1.1). At the desired position in the sequence, this modified phosphoramidite is coupled to the growing oligonucleotide chain. The presence of the 5-iodo modification is compatible with the standard phosphoramidite chemistry steps, allowing for its site-specific incorporation into a DNA or RNA sequence. acs.org After the synthesis is complete, the final oligonucleotide is cleaved from the solid support, and all protecting groups (including those on the phosphate backbone and the nucleobases) are removed, yielding the final, modified oligonucleotide product. danaher.com

Synthesis of 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine Phosphoramidite

The synthesis of 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine phosphoramidite is a multi-step process that begins with the selective protection of the 5'-hydroxyl group of 5-iodouridine, followed by phosphitylation of the 3'-hydroxyl group. This process is crucial for preparing the monomer for subsequent use in oligonucleotide synthesis.

The initial step involves the reaction of 5-iodouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine. This reaction selectively protects the primary 5'-hydroxyl group, yielding 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine. The bulky DMT group ensures that only the primary hydroxyl is functionalized.

Following the protection of the 5'-hydroxyl group, the subsequent and final step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-5-iodouridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base, such as N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety at the 3'-position, rendering the molecule ready for solid-phase oligonucleotide synthesis. The resulting product, 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine 3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite, is then purified and can be used in an automated DNA synthesizer.

A similar synthetic scheme has been reported for the ribonucleoside analog, 5'-O-[(4,4'-Dimethoxyphenyl)methyl]-2'-O-(tert-butyldimethylsilyl)-(-)-5-iodouridine 3'-O-[2-Cyanoethyl (N,N-diisopropylamino)phosphoramidite]. acs.org

Table 1: Key Reagents in the Synthesis of 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine Phosphoramidite

| Reagent | Purpose |

| 5-Iodouridine | Starting Material |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 5'-Hydroxyl Protecting Group |

| Pyridine | Base for DMT protection |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | Weak base for phosphitylation |

Automated Solid-Phase Synthesis of Modified Oligonucleotides

The incorporation of 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine into oligonucleotides is accomplished through automated solid-phase synthesis utilizing the phosphoramidite method. wikipedia.orgatdbio.com This cyclic process allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). atdbio.comumich.edu

The synthesis cycle consists of four main steps:

Detritylation: The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. biotage.co.jp

Coupling: The 5'-O-(4,4'-DiMethoxytrityl)-5-iodouridine phosphoramidite, activated by an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) researchgate.net, is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. atdbio.combiotage.co.jp This reaction forms a phosphite triester linkage.

Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.orgbiotage.co.jp

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically a solution of iodine in the presence of water and pyridine. biotage.co.jp

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases are removed. rsc.org It is important to note that the 5'-iodo group can be labile under standard deprotection conditions (e.g., prolonged heating in aqueous ammonia). Therefore, milder deprotection conditions or the use of "fast deprotecting" phosphoramidites for the other bases may be necessary to preserve the integrity of the 5-iodouridine modification. rsc.org

Table 2: Standard Automated Solid-Phase Synthesis Cycle

| Step | Reagents | Purpose |

| 1. Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | Removal of the 5'-DMT protecting group |

| 2. Coupling | Modified Phosphoramidite and Activator (e.g., 1H-Tetrazole) | Formation of the phosphite triester linkage |

| 3. Capping | Acetic Anhydride and 1-Methylimidazole | Acetylation of unreacted 5'-hydroxyl groups |

| 4. Oxidation | Iodine, Water, and Pyridine | Oxidation of the phosphite triester to a phosphate triester |

Incorporation of 5 Iodouridine into Nucleic Acids for Research Applications

Enzymatic Integration of 5-Iodouridine (B31010) into RNA and DNA

The enzymatic incorporation of 5-iodouridine into nucleic acids is a versatile method that relies on the ability of polymerases to accept modified nucleotide triphosphates as substrates. This approach allows for the synthesis of long, modified nucleic acid strands with high fidelity.

T7 RNA polymerase is a DNA-dependent RNA polymerase that is highly specific for its promoter sequence and is widely used for the in vitro synthesis of RNA. wikipedia.org This enzyme is known to tolerate a variety of modifications on the C5 position of pyrimidines. nih.gov Studies have shown that T7 RNA polymerase can incorporate 5-substituted pyrimidine (B1678525) nucleoside triphosphates, including those with bulky groups, into RNA transcripts. nih.gov

The specificity of T7 RNA polymerase for its cognate promoter remains high even in the presence of modified nucleotides. wikipedia.org However, the introduction of modifications can sometimes lead to an increase in the heterogeneity of the 5' end of the transcript, particularly if the initiating sequence contains multiple consecutive guanosines. researchgate.netcolorado.edu

| Enzyme | Modified Substrate | Efficiency | Specificity |

| T7 RNA Polymerase | 5-Iodouridine 5'-Triphosphate | Generally high, sequence dependent | High for promoter, potential for increased 5' end heterogeneity |

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides. frontiersin.org The acceptance of modified deoxynucleoside triphosphates, including 5-iododeoxyuridine triphosphate (5-IdUTP), by DNA polymerases is crucial for the synthesis of modified DNA. Various DNA polymerases have been shown to incorporate halogenated nucleotides. For instance, 5-iodo-2'-deoxyuridine (IdU) can be used for the labeling of DNA in cells. mdpi.com

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can catalyze the addition of deoxynucleotides to the 3' terminus of a DNA molecule in a template-independent manner. wikipedia.orgchimerx.com TdT exhibits a broad substrate specificity and can incorporate a wide variety of modified nucleotides. nih.govpasteur.fr This property makes TdT a valuable tool for the 3'-end labeling of DNA with probes or for the synthesis of DNA polymers with specific functionalities. The enzyme is capable of adding homopolymer tails of deoxyribonucleotides to vectors and cDNAs, a technique that can be adapted for the incorporation of iodinated nucleotides. promega.com

| Enzyme | Modified Substrate | Application |

| DNA Polymerase | 5-Iododeoxyuridine Triphosphate | Synthesis of modified DNA, cellular DNA labeling |

| Terminal Deoxynucleotidyl Transferase (TdT) | 5-Iododeoxyuridine Triphosphate | 3'-end labeling of DNA, synthesis of modified DNA polymers |

The presence of a modified base such as 5-iodouridine in a nucleic acid template can potentially affect the read-through and fidelity of DNA and RNA polymerases. The bulky iodine atom can cause minor distortions in the double helix, which may influence the polymerase's ability to accurately read the template and incorporate the correct complementary nucleotide.

Studies on the fidelity of T7 RNA polymerase have shown that certain modifications can increase the error rate of transcription. researchgate.netnih.gov For example, pseudouridine (B1679824) has been shown to specifically increase the error rate of RNA synthesis by T7 RNA polymerase. researchgate.net While specific data on the fidelity of T7 RNA polymerase with a 5-iodouridine-containing template is limited, it is plausible that the modification could lead to a slight increase in misincorporation events. The polymerase employs a "selective ratcheting" mechanism for fidelity control, and bulky adducts can interfere with this process. nih.gov

In the context of DNA replication, the presence of 5-iodouridine could potentially be bypassed by specialized translesion synthesis (TLS) DNA polymerases, which are capable of replicating past damaged or modified DNA. nih.govnih.gov The fidelity of these polymerases is generally lower than that of replicative polymerases.

Chemical Ligation and Annealing Strategies for Oligonucleotides Containing 5-Iodouridine

Chemical ligation provides an alternative to enzymatic ligation for the assembly of long nucleic acid strands from shorter, chemically synthesized oligonucleotides. chemrxiv.org This method is particularly useful for the incorporation of non-natural modifications that may not be well-tolerated by enzymes. One strategy for non-enzymatic ligation involves the reaction of a 5'-iodonucleoside with a 3'-phosphorothioate. nih.gov This approach results in the formation of a native phosphodiester backbone with a sulfur atom replacing one of the non-bridging oxygen atoms. The 5'-iodo group is a good leaving group for this nucleophilic substitution reaction. nih.gov

The annealing of complementary oligonucleotides is a crucial step in many molecular biology techniques, including chemical ligation and the formation of duplex DNA or RNA. The process typically involves heating the oligonucleotides to a temperature above their melting temperature (Tm) to denature any secondary structures, followed by slow cooling to allow for hybridization. idtdna.commit.eduigem.orgthermofisher.com The optimal annealing conditions, including temperature, salt concentration, and cooling rate, are dependent on the sequence, length, and modification status of the oligonucleotides. thermofisher.com For oligonucleotides containing 5-iodouridine, standard annealing protocols are generally applicable, though the modification may slightly alter the thermal stability of the duplex.

A general protocol for annealing complementary oligonucleotides involves:

Mixing equimolar amounts of the complementary strands in a buffer containing salt (e.g., NaCl or KCl). mit.edu

Heating the mixture to 95°C for 2-5 minutes.

Slowly cooling the mixture to room temperature to facilitate proper hybridization. idtdna.com

Influence of 5-Iodouridine Substitution on Nucleic Acid Stability and Dynamics in Vitro

The introduction of a 5-iodouridine modification can influence the thermodynamic stability of DNA and RNA duplexes. The stability of a nucleic acid duplex is determined by a combination of factors, including hydrogen bonding between base pairs and stacking interactions between adjacent bases. researchgate.netfiveable.me

The substitution of uridine (B1682114) with 5-iodouridine introduces a bulky, polarizable iodine atom at the C5 position, which can affect these interactions. Studies on other 5-substituted uridines have shown varied effects on duplex stability. For example, 5-fluorouridine (B13573) has been shown to stabilize RNA duplexes but destabilize DNA duplexes. nih.gov In the case of 5-hydroxyuridine, the A:5-OHU base pair was found to be more stable than other mismatches. nih.govsemanticscholar.org

Research has indicated that duplexes containing 5-iodouridine may have reduced thermodynamic stability. nih.gov This destabilization could be due to steric hindrance from the bulky iodine atom, which may disrupt optimal base stacking. A noticeable decrease in duplex stability, with a change in melting temperature (ΔTm) in the range of 3°C–5°C, has been observed for some modified duplexes. nih.gov

The impact of 5-iodouridine on duplex stability can be quantified by measuring the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex strands are dissociated. researchgate.net

| Modification | Effect on Duplex Stability | Potential Reason |

| 5-Iodouridine | Reduced stability (destabilizing) | Steric hindrance from the iodine atom disrupting base stacking interactions. |

Applications in Structural and Mechanistic Studies of Nucleic Acids and Their Interactions

Heavy-Atom Derivatization for X-ray Crystallography of Nucleic Acids

X-ray crystallography remains a primary method for determining the three-dimensional structures of biological macromolecules at atomic resolution. wikipedia.org A significant hurdle in this process, known as the "phase problem," is the loss of phase information during the collection of diffraction data. nih.gov The introduction of heavy atoms into the macromolecule is a classic and effective strategy to overcome this challenge. nih.gov

The core principle of solving the phase problem using heavy atoms lies in the significant scattering contribution of their electron-dense nature. ucla.edu When a heavy atom like iodine is incorporated into a nucleic acid, it measurably alters the diffraction pattern compared to the native, unmodified molecule. This difference in scattering can be exploited through several methods, most notably Single or Multiple Isomorphous Replacement (SIR/MIR) and Single-wavelength Anomalous Diffraction (SAD). ucla.eduresearchgate.net

In isomorphous replacement, the goal is to prepare a derivative crystal that is structurally identical to the native crystal, with the only difference being the addition of the heavy atom. nih.gov The iodine atom in 5-iodouridine (B31010), with its 53 electrons, serves as an excellent heavy atom for this purpose in nucleic acid crystallography. nih.govdoudnalab.org The differences in the measured intensities of the diffraction spots between the native and derivative crystals allow for the determination of the heavy atom's position within the crystal lattice. nih.gov Once the positions of the heavy atoms are known, this information can be used to calculate initial phase estimates for the entire macromolecule. youtube.com

The anomalous scattering properties of iodine can also be utilized in SAD phasing. ucla.edu Even with a single wavelength X-ray source, the iodine atom produces a small, but measurable, anomalous signal that can be sufficient to determine the phases and ultimately solve the crystal structure. ucla.edu

The utility of 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine lies in its role as a phosphoramidite (B1245037) precursor for automated solid-phase synthesis of oligonucleotides. cymitquimica.comnih.gov This allows for the precise, site-specific placement of a 5-iodouridine residue at any desired position within a DNA or RNA sequence. oup.com This level of control is crucial, as the strategic placement of the heavy atom can significantly impact the quality of the phasing data.

For example, in the structure determination of large RNA molecules, where synthesizing the entire molecule is not feasible, a hybrid approach can be used. A large portion of the RNA can be transcribed in vitro, while a smaller, synthetically accessible fragment containing 5-iodouridine is annealed to it. nih.gov This method has been successfully used to obtain useful heavy-atom derivatives for solving the structures of complex RNA domains, such as the P4-P6 domain of the Tetrahymena group I intron. nih.gov

The ability to introduce iodine covalently into the nucleic acid structure offers advantages over traditional heavy-atom soaking methods, which can sometimes lead to non-specific binding and disruption of the crystal lattice. vanderbilt.edumdpi.com The site-specific incorporation of 5-iodouridine ensures a homogenous population of derivatized molecules, which is essential for obtaining high-quality diffraction data.

Below is a table summarizing key crystallographic studies where 5-iodouridine was used for phasing.

| Nucleic Acid Target | Incorporation Method | Phasing Method | Key Finding | Reference |

|---|---|---|---|---|

| P4-P6 domain of Tetrahymena ribozyme | Hybrid of in vitro transcription and solid-phase synthesis | Isomorphous Replacement | Demonstrated the feasibility of using synthetic, iodine-labeled fragments for phasing large RNA structures. | nih.gov |

| Hammerhead Ribozyme | Solid-phase synthesis | Covalent modification with bromine/iodine | Enabled the structure solution of this small catalytic RNA. | doudnalab.org |

| Short RNA duplexes | Solid-phase synthesis | Covalent modification with iodine | Facilitated the structural analysis of A-form RNA helices. | doudnalab.org |

Probing Nucleic Acid Conformation and Local Environment

Beyond its role in crystallography, the introduction of 5-iodouridine can serve as a probe to investigate the conformation and local environment of nucleic acids. The bulky and electro-negative iodine atom can influence the structure and stability of the nucleic acid in a position-dependent manner, providing insights into its dynamic properties.

Guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which are stabilized by stacks of G-tetrads. nih.govnih.gov These structures are implicated in various biological processes, and understanding their specific conformations is of great interest. The introduction of 5-iodouridine into G-quadruplex-forming sequences can be used to probe their structure. The position of the iodine atom can influence the folding topology and stability of the G-quadruplex, and these changes can be monitored by techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR). While direct studies detailing the use of 5-iodouridine to probe G-quadruplexes are emerging, the principle of using halogenated nucleosides to study these structures is established.

Z-DNA is a left-handed helical conformation of DNA that can be adopted by sequences with alternating purine-pyrimidine tracts. The introduction of a bulky group at the C5 position of pyrimidines is known to favor the transition from the canonical right-handed B-form to the Z-form. Therefore, site-specific incorporation of 5-iodouridine can be a tool to induce and study Z-DNA formation in specific regions of a DNA duplex.

The conformational flexibility of nucleic acids is crucial for their biological function. nih.govresearchgate.net The placement of a 5-iodouridine residue can alter the local conformational dynamics of a DNA or RNA molecule. nih.gov For instance, the presence of the iodine atom can affect the sugar pucker conformation of the ribose or deoxyribose ring and influence the stacking interactions between adjacent bases. nih.gov

Studies on short interfering RNAs (siRNAs) have shown that modifications at different positions can have varied effects on their gene-silencing activity. nih.gov While some studies have reported that siRNAs containing 5-iodouridine show reduced silencing activity, this effect is likely position-dependent and reflects the structural and dynamic perturbations induced by the modification. nih.gov These positional effects can be systematically studied to map regions of the nucleic acid that are sensitive to structural changes, providing a deeper understanding of the relationship between structure, dynamics, and function. le.ac.uk

Photo-Cross-Linking for Investigating Nucleic Acid-Protein Interactions

Understanding the intricate network of interactions between nucleic acids and proteins is fundamental to molecular biology. Photo-cross-linking is a powerful technique to identify the specific sites of contact between these macromolecules. photobiology.info 5-Iodouridine is a highly effective photo-cross-linking agent due to its favorable photochemical properties. glenresearch.comnih.gov

Upon irradiation with long-wavelength ultraviolet (UV) light (around 325 nm), the carbon-iodine bond in 5-iodouridine is readily cleaved, generating a highly reactive uracilyl radical. nih.gov This radical can then form a covalent bond with nearby amino acid residues of a protein that is in close contact with the nucleic acid. glenresearch.comnih.gov The use of longer wavelength UV light is a key advantage, as it minimizes photodamage to other parts of the nucleic acid and protein, which can be a problem with shorter wavelength UV irradiation. nih.govnih.gov

This method offers high cross-linking yields and excellent specificity, allowing for the precise identification of the interacting partners and the mapping of their contact interfaces. nih.gov The 5'-O-(4,4'-DiMethyltrityl) protecting group is essential for the incorporation of 5-iodouridine into synthetic oligonucleotides used in these studies, enabling researchers to place the photo-reactive probe at any desired position. nih.gov

The table below highlights key aspects of using 5-iodouridine in photo-cross-linking experiments.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Wavelength of Irradiation | ~325 nm (long-wavelength UV) | Minimizes damage to other nucleic acid bases and amino acids, leading to higher specificity. | glenresearch.comnih.gov |

| Reactive Species | Uracilyl radical | Highly reactive, enabling efficient covalent bond formation with proximal amino acids. | nih.gov |

| Cross-linking Efficiency | High yields (can be up to 70-94% of bound nucleic acid) | Allows for robust detection of interactions, even for transient complexes. | nih.gov |

| Application | Mapping nucleic acid-protein contact sites | Provides high-resolution information on the architecture of nucleoprotein complexes. | photobiology.inforesearchgate.net |

Mechanistic Insights into the Photoreactivity of the 5-Iodouracil (B140508) Chromophore

The 5-iodouracil moiety within a nucleic acid sequence acts as a potent photoactivatable cross-linking agent. Upon irradiation with long-wavelength ultraviolet (UV) light, typically around 325 nm, the 5-iodouracil chromophore can be selectively excited without damaging other nucleic acid or protein components. nih.gov This selectivity is a significant advantage, leading to cleaner and more specific cross-linking results. nih.govglenresearch.com

The primary photochemical mechanism involves the homolysis of the carbon-iodine (C-I) bond. acs.orgnih.gov Irradiation of 5-iodouracil leads to the cleavage of this bond, generating a highly reactive uridin-5-yl radical and an iodine atom. acs.orgnih.gov This uridin-5-yl radical can then react with nearby amino acid residues in a protein, forming a stable covalent bond and thus "cross-linking" the nucleic acid to its binding partner. acs.org Studies have shown that this C-I bond homolysis proceeds via a singlet predissociation pathway. nih.gov The high yields of nucleoprotein photo-cross-linking achieved with 5-iodouracil suggest that this process is highly efficient. acs.org

While bond homolysis is the predominant mechanism for 5-iodouracil, it is worth noting that for other halouracils like 5-bromouracil, a photoelectron transfer mechanism can also occur, particularly with longer wavelength excitation. acs.org This alternative pathway is considered desirable for achieving high-specificity cross-linking as its reactivity depends on the proximity of the halouracil to electron-rich amino acid side chains. acs.org However, the high efficiency and specificity of 5-iodouracil make it an excellent chromophore for these studies. nih.govacs.org

Application in Mapping Binding Interfaces in Ribonucleoprotein Complexes

The ability to induce specific cross-links makes 5-iodouridine a powerful tool for identifying the precise binding interfaces between RNA and proteins within ribonucleoprotein (RNP) complexes. By substituting uridine (B1682114) with 5-iodouridine at specific locations within an RNA sequence, researchers can pinpoint which parts of the RNA are in close contact with the protein partner. nih.govnih.gov

Upon UV irradiation, a covalent bond forms only if the 5-iodouridine is situated near a reactive amino acid side chain at the binding interface. Subsequent analysis, often involving peptide mapping and sequencing, can identify the exact amino acid that has become cross-linked. acs.org This technique has successfully identified contacts with various amino acids, including tyrosine, histidine, and phenylalanine. acs.orgnih.gov

For example, this method was used to map the interaction between a variant RNA hairpin and the human U1A N-terminal RNA binding domain (RBD). nih.gov A single 5-iodouridine substitution in the RNA loop was cross-linked to a specific tyrosine residue (Tyr 13) in the protein, providing direct evidence of this contact point within the RNP complex. nih.gov Similarly, studies on the bacteriophage R17 coat protein complexed with its RNA hairpin showed cross-linking yields of up to 94% with minimal side products when using 325 nm laser irradiation. glenresearch.com This high efficiency and specificity are crucial for accurately mapping these molecular interactions. nih.govdovepress.comresearchgate.net

Comparative Analysis with Other Halogenated Nucleosides in Cross-Linking Studies

In the field of photocross-linking, 5-iodouridine is often compared to other halogenated nucleosides, most notably 5-bromouridine (B41414). Several studies have demonstrated that 5-iodouracil is a superior chromophore for these applications. acs.orgcapes.gov.br

The cross-linking efficiency with 5-iodouracil-substituted nucleic acids is frequently reported to be three to five times higher than with the corresponding 5-bromouracil-substituted ones. acs.org This enhanced reactivity is partly attributed to the weaker C-I bond compared to the C-Br bond, facilitating more efficient radical formation upon photoexcitation.

Another key advantage of 5-iodouridine is its absorption spectrum. The 5-iodouracil chromophore absorbs light at a longer wavelength than 5-bromouracil. capes.gov.br This allows for more selective excitation using UV sources like a 325 nm helium-cadmium laser, which minimizes the unwanted excitation of other aromatic amino acids and standard nucleobases, thereby reducing non-specific photodamage and side reactions. nih.govglenresearch.com In contrast, 5-bromouridine is typically excited at shorter wavelengths (e.g., 308 nm), where the potential for exciting other chromophores is higher. northwestern.edu

The table below summarizes the key differences between 5-iodouridine and 5-bromouridine in cross-linking studies.

| Feature | 5-Iodouridine (5-I-U) | 5-Bromouridine (5-Br-U) |

|---|---|---|

| Relative Cross-Linking Yield | High (3-5 times greater than 5-Br-U) acs.org | Lower acs.org |

| Optimal Excitation Wavelength | ~325 nm nih.govglenresearch.com | ~308 nm northwestern.edu |

| Specificity | High, due to longer wavelength excitation which reduces side reactions. nih.govglenresearch.com | Good, but potentially more side reactions due to shorter wavelength excitation. northwestern.edu |

| Primary Photochemical Mechanism | C-I bond homolysis acs.org | Bond homolysis and/or photoelectron transfer acs.org |

Development of Biophysical Probes and Labeling Strategies

The reactivity of the C-I bond in 5-iodouridine is not limited to photocross-linking. It serves as a versatile chemical handle for the post-synthetic introduction of a wide array of functional groups, enabling the development of sophisticated biophysical probes.

Post-Synthetic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. libretexts.org 5-Iodouridine is an excellent substrate for these reactions, allowing for the direct and efficient modification of oligonucleotides under mild conditions. researchgate.netnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly well-suited for this purpose. griffith.edu.auyonedalabs.com

This strategy has been used to attach a wide variety of moieties to the C5 position of uridine, including aryl and heteroaryl groups. griffith.edu.au The reaction can be performed on solid-supported uridine derivatives or on unprotected nucleosides and oligonucleotides in aqueous solutions, highlighting its versatility. nih.govgriffith.edu.auresearchgate.net The choice of palladium catalyst, ligands, and base is crucial for achieving high yields. researchgate.netyonedalabs.com These modifications are instrumental in creating functional probes to investigate DNA-protein interactions or to alter the properties of the nucleic acid itself. researchgate.net

| Substrate | Coupling Partner | Catalyst/Conditions | Application/Product | Reference |

|---|---|---|---|---|

| Solid-supported 5-iodouridine | Aryl/heteroarylboronic acids | Pd(dppf)Cl2, K3PO4, microwave | Synthesis of 5-aryl/heteroaryl uridine derivatives | griffith.edu.au |

| Unprotected 5-Iodo-2'-deoxyuridine (IdU) | Phenylboronic acid | Pd(OAc)2 with specific ligand, Tris buffer | Generation of functional probes | researchgate.net |

| Unprotected 5-Iodouridine (5-IdU) | 4-Formylphenylboronic acid | Pd(PPh3)4 in methanol/water | Synthesis of a precursor for a spin-labeled uridine derivative | nih.gov |

Other palladium-catalyzed reactions like the Sonogashira coupling (coupling with a terminal alkyne) and Stille coupling (coupling with an organotin compound) have also been successfully applied to 5-iodouridine, further expanding the toolkit for modifying nucleic acids. researchgate.netnih.gov

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of macromolecules. uni-osnabrueck.de It involves attaching a stable radical, typically a nitroxide, to a specific site in the molecule. libretexts.org 5-Iodouridine is a key precursor for introducing such spin labels into nucleic acids. nih.govnih.gov

The C5 position, activated by the iodo group, can be functionalized using palladium-catalyzed reactions to attach a spin label. For example, a Suzuki coupling can be used to introduce a phenyl group with a reactive handle, which is then used to attach the nitroxide moiety. nih.gov Alternatively, a Sonogashira coupling can directly attach an alkyne-substituted nitroxide spin label to the 5-iodouridine. nih.gov This approach allows for the precise placement of a paramagnetic probe within a DNA or RNA strand. researchgate.net EPR spectroscopy can then be used to measure distances between pairs of spin labels or to probe the local environment and dynamics at the labeled site, providing valuable structural information that is often inaccessible by other methods. uni-osnabrueck.denih.gov

Integration of Fluorescent and Affinity Tags for Molecular Probing

The same palladium-catalyzed coupling strategies used for spin labeling can also be employed to attach other useful tags, such as fluorescent dyes and affinity labels (e.g., biotin). nih.govnih.gov The C5 position of uridine, via the iodo-intermediate, serves as a versatile platform for bioconjugation. nih.govmit.edu

For instance, aqueous-phase Suzuki coupling has been used to attach fluorescent probes to 5-IdUTP (the triphosphate form of 5-iodo-2'-deoxyuridine). nih.gov When these modified nucleotides are incorporated into oligonucleotides, they can report on their local environment through changes in their fluorescence properties. nih.gov Similarly, vinyl groups can be introduced at the C5 position, which can then undergo orthogonal conjugation reactions for fluorescent cell imaging. nih.gov

Affinity tags, which are crucial for purification and detection, can also be integrated. While direct coupling of large tags can be challenging, 5-iodouridine can be modified to introduce a reactive group (a "handle") that facilitates subsequent conjugation to a tag like biotin (B1667282). nih.gov This two-step approach provides a robust and flexible method for creating multifunctional nucleic acid probes for a wide range of biological applications.

Research Methodologies and Experimental Approaches Utilizing 5 Iodouridine

Analytical Techniques for Characterization of Modified Oligonucleotides

The successful synthesis of oligonucleotides containing 5-iodouridine (B31010) requires rigorous analytical techniques to confirm the purity, integrity, and identity of the final product. The presence of the 5-iodouridine modification and the 5'-O-(4,4'-DiMethyltrityl) (DMT) group influences the choice and application of these methods.

High-Performance Liquid Chromatography (HPLC) and Gel Electrophoresis for Purity and Integrity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic oligonucleotides. muni.cz Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates molecules based on their hydrophobicity. atdbio.com The 5'-DMT group on 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine is highly hydrophobic, a property that is exploited in a "trityl-on" purification strategy. atdbio.com In this approach, the full-length oligonucleotide product, which retains the DMT group, is strongly retained by the hydrophobic stationary phase of the HPLC column, while shorter "failure sequences" that have been capped and lack the DMT group elute earlier. atdbio.com This results in a highly effective separation of the desired product from synthesis-related impurities. atdbio.com After collection of the DMT-on product, the DMT group is chemically cleaved, and the final oligonucleotide can be further purified.

Polyacrylamide gel electrophoresis (PAGE) is another critical technique for assessing the purity and integrity of oligonucleotides. nih.gov This method separates nucleic acids based on their size, with smaller molecules migrating more quickly through the gel matrix under an electric field. Denaturing PAGE, which includes agents like urea, is often used to prevent the formation of secondary structures, ensuring that separation is based solely on length. nih.gov It can be used to verify the length of the synthesized oligonucleotide and to detect the presence of any shorter or longer impurities that may not have been fully resolved by HPLC. nih.govbiorxiv.org

| Technique | Principle of Separation | Application for this compound Oligonucleotides |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Utilizes the hydrophobic 5'-DMT group for "trityl-on" purification, effectively separating the full-length product from truncated failure sequences. atdbio.com |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on molecular size (length of the oligonucleotide). | Verifies the correct length of the synthesized oligonucleotide and assesses purity by separating it from shorter or longer fragments. nih.gov |

Mass Spectrometry for Verification of Modifications

Mass spectrometry (MS) is an indispensable tool for the definitive verification of the molecular weight of synthetic oligonucleotides, thereby confirming the successful incorporation of modifications like 5-iodouridine. nih.gov Two common MS techniques used for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI). nih.gov

MALDI-TOF MS provides the molecular weight of the oligonucleotide by ionizing the sample within a crystalline matrix using a laser. frontiersin.org ESI-MS generates multiply charged ions of the oligonucleotide in the gas phase, allowing for the analysis of large molecules with high accuracy. nih.gov These techniques can precisely determine the mass of the synthesized oligonucleotide, which can then be compared to the theoretical mass calculated from its sequence, including the 5-iodouridine modification. Any discrepancies can indicate incomplete synthesis, failure to incorporate the modified base, or the presence of protecting groups that were not successfully removed. For instance, a study on an oligonucleotide containing the closely related 5-iodouracil (B140508) identified issues such as depurination using MALDI-TOF-MS analysis. nih.gov

| Mass Spectrometry Technique | Ionization Method | Key Information Provided |

|---|---|---|

| MALDI-TOF | Laser desorption from a matrix. | Provides the molecular weight of the intact oligonucleotide, confirming its overall composition. frontiersin.org |

| ESI-MS | Formation of multiply charged ions from a solution. | Offers high-resolution mass measurement for precise verification of molecular weight and can be coupled with liquid chromatography (LC-MS) for impurity analysis. nih.gov |

Spectroscopic Investigations of 5-Iodouridine-Modified Nucleic Acids

Spectroscopic techniques are vital for investigating how the incorporation of 5-iodouridine affects the structure and stability of nucleic acids. Ultraviolet-visible (UV-Vis) spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy each provide unique insights.

UV-Vis spectroscopy is routinely used to quantify oligonucleotide concentration by measuring absorbance at 260 nm. pepolska.pl It is also employed in thermal melting studies to determine the melting temperature (Tm) of duplex DNA or RNA. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. A change in Tm upon incorporation of 5-iodouridine can indicate an alteration in duplex stability. nih.gov

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. muni.cz The characteristic CD spectra of A-form, B-form, and Z-form DNA, as well as other structures like G-quadruplexes, allow for the detection of conformational changes induced by modified nucleosides. researchgate.netresearchgate.net Studies on oligonucleotides with other 5-position modifications, such as 5-hydroxyuridine, have used CD to show that such modifications can induce a conformation that is intermediate between the A-type and B-type forms. nih.govresearchgate.net

| Spectroscopic Technique | Information Obtained | Relevance to 5-Iodouridine-Modified Nucleic Acids |

|---|---|---|

| UV-Vis Spectroscopy | Quantification of concentration and determination of thermal melting temperature (Tm). pepolska.pl | Assesses the impact of the modification on the thermodynamic stability of the nucleic acid duplex. nih.gov |

| Circular Dichroism (CD) | Information about the secondary structure (e.g., A-form, B-form, Z-form). muni.czresearchgate.net | Detects conformational changes in the nucleic acid helix resulting from the presence of 5-iodouridine. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed three-dimensional structure and dynamics at the atomic level. wikipedia.org | Provides a high-resolution view of the local structure around the modification and its effect on the overall nucleic acid conformation. studylib.net |

In Vitro Selection (SELEX) and Directed Evolution with 5-Iodouridine-Modified Libraries

The introduction of modified nucleotides into nucleic acid libraries can expand their chemical and functional diversity, leading to the development of molecules with novel properties.

In Vitro Selection, or Systematic Evolution of Ligands by Exponential Enrichment (SELEX), is a technique used to isolate aptamers—short, single-stranded DNA or RNA molecules that bind to a specific target with high affinity and specificity—from a large, random library of oligonucleotides. nih.govjenabioscience.com The inclusion of modified nucleotides, such as those with halogen substitutions at the 5-position of uridine (B1682114), in the initial library can enhance the properties of the resulting aptamers, for example, by improving their binding affinity or nuclease resistance. jenabioscience.com While specific examples utilizing 5-iodouridine are not prevalent in readily available literature, the use of 5-bromo-2'-deoxyuridine (B1667946) in "photo-SELEX" to enable UV-induced crosslinking to target proteins demonstrates the principle of using halogenated uridines in this context. nih.gov

Directed evolution is a method that mimics natural selection in the laboratory to engineer proteins or nucleic acids with desired properties. nih.govsemanticscholar.org This process involves iterative rounds of creating a library of variants (mutagenesis), selecting for a desired function, and amplifying the selected variants. nih.gov The incorporation of 5-iodouridine into a nucleic acid library for directed evolution could introduce new structural or functional characteristics, which could then be selected for over multiple rounds to evolve nucleic acid enzymes (ribozymes or deoxyribozymes) or aptamers with novel capabilities. nih.govharvard.edu

Immunological Detection and Visualization Methods (e.g., In Situ Hybridization)

Oligonucleotides containing modified bases like 5-iodouridine can be used as probes in various detection and visualization techniques.

In situ hybridization (ISH) is a powerful method that uses a labeled nucleic acid probe to detect and localize specific DNA or RNA sequences within cells or tissues while preserving their morphological context. nih.gov The probes used in ISH are often synthetic oligonucleotides that can be labeled with radioactive isotopes, fluorescent dyes (as in Fluorescence in situ Hybridization or FISH), or haptens like biotin (B1667282) or digoxigenin (B1670575) which are then detected by specific antibodies. nih.govbiomers.net The incorporation of 5-iodouridine into an ISH probe could potentially alter its hybridization properties or serve as a unique recognition site for detection.

A highly relevant application is the use of halogenated uridine triphosphates for labeling newly synthesized RNA in vivo or in situ. For example, 5-Bromouridine (B41414) 5'-triphosphate (BrUTP) can be supplied to cells and incorporated into nascent RNA transcripts. These BrU-labeled RNAs can then be specifically detected using monoclonal antibodies that recognize bromodeoxyuridine (and by extension, bromouridine), allowing for the visualization of active transcription sites within the cell. cancer.gov This immunological detection approach provides a powerful means to study the spatial and temporal dynamics of gene expression. A similar strategy could be envisioned for 5-iodouridine, given the availability of antibodies that could recognize this modification.

Broader Research Implications and Future Directions

Advancements in Understanding Molecular Mechanisms of Nucleic Acid Metabolism and Recognition

The site-specific introduction of 5-iodouridine (B31010) into DNA and RNA sequences is a powerful strategy for elucidating the mechanisms of nucleic acid metabolism and molecular recognition. The iodine atom serves as a heavy-atom substitute for the methyl group of thymine, allowing researchers to probe the intricate interactions between nucleic acids and proteins.

Derivatives of 5-iodouridine have been instrumental in studying the enzymes involved in nucleic acid metabolism. For instance, 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine has been identified as a competitive inhibitor of E. coli dUTP nucleotidohydrolase (dUTPase), an essential enzyme in nucleotide metabolism. Similarly, N-acetylated derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine have shown an increased ability to inhibit thymidine (B127349) kinase from the herpes simplex virus type 1, providing insights into enzyme-substrate interactions.

Furthermore, oligonucleotides containing 5-iodo-deoxyuridine are employed in photocross-linking studies to investigate protein-DNA complexes. This technique takes advantage of the photo-labile nature of halogenated nucleotides to form covalent bonds with amino acid residues in close proximity within the major groove of DNA. Such studies have been crucial in understanding the binding mechanisms of DNA repair proteins like the Ku protein, which plays a vital role in the double-strand break repair pathway.

Table 1: Applications in Studying Nucleic Acid Metabolism and Recognition

| Application Area | Specific Use of 5-Iodouridine Derivatives | Key Findings |

|---|---|---|

| Enzyme Inhibition | Competitive inhibitor of dUTPase | Provides insight into enzyme active site and mechanism. |

| Enzyme Inhibition | Inhibition of viral thymidine kinase | N-acetylation enhances inhibitory activity. |

| Protein-DNA Interactions | UV-crosslinking with DNA repair proteins (e.g., Ku protein) | Identifies amino acid residues in close contact with the DNA major groove. |

Innovations in Diagnostic Probe Development and Research Tool Design

The unique properties of 5-iodouridine have led to significant innovations in the design of diagnostic probes and research tools. The presence of the heavy iodine atom is particularly advantageous for structural biology techniques.

One of the primary uses of 5-iodo-deoxyuridine is to facilitate the determination of DNA and RNA structures by X-ray crystallography. When incorporated into a nucleic acid molecule, the iodine atom provides the necessary phase information through the multi-wavelength anomalous dispersion (MAD) technique, which is essential for accurately calculating the electron density map of the molecule.

In addition to structural studies, 5-iodouridine is used to create photo-aptamers. Aptamers are oligonucleotides that bind to specific target molecules. By replacing a non-photoreactive placeholder like 5-methyl-dC with the photo-labile 5-iodo-dU after the selection process (SELEX), a standard aptamer can be converted into a photo-aptamer. This is possible because the substitution of iodine for a methyl group does not significantly alter the steric properties of the oligonucleotide, thus preserving its binding affinity for the target. These photo-aptamers can then be used to form covalent cross-links with their targets upon UV irradiation, making them powerful tools for identifying and studying target molecules.

The compound 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine is a key reagent in the synthesis of these specialized oligonucleotides. The DMT group allows for its efficient use in automated DNA/RNA synthesizers, enabling the precise placement of the 5-iodouridine modification within the sequence.

Future Perspectives in Synthetic Biology and Nucleic Acid Engineering with Site-Specific Modifications

The ability to precisely modify nucleic acids at specific sites is a cornerstone of synthetic biology and nucleic acid engineering. 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine serves as a critical phosphoramidite (B1245037) building block for introducing site-specific modifications into synthetic DNA and RNA.

The DMT protecting group is stable under the conditions required for polymerase chain reaction (PCR), which allows for the production of DNA fragments that are blocked at the 5' end. This stability enables the use of DMT-protected oligonucleotides in the polymerase chain assembly of synthetic genes. This opens up possibilities for creating complex, custom-designed genetic constructs with specific functionalities.

The iodine atom at the 5-position of the uracil (B121893) base is not just a structural probe; it is also a reactive handle for further chemical modifications. Through reactions like the Stille cross-coupling, other functional groups can be attached to the nucleobase. This allows for the synthesis of a diverse range of modified oligonucleotides with tailored properties, such as fluorescent labels or other reporter groups. This programmability in modifying oligonucleotides is essential for developing new therapeutic agents, diagnostic tools, and engineered biological circuits. The future of nucleic acid engineering will likely see an expanded toolkit of such modifications, enabling the creation of nucleic acid-based machines, advanced sensors, and novel therapeutic modalities.

Exploration of Novel Chemical Reactivities and Biological Applications of 5-Iodouridine and its Derivatives

Research into 5-iodouridine and its derivatives continues to uncover novel chemical reactivities and biological applications. The carbon-iodine bond at the C5 position of the pyrimidine (B1678525) ring is a versatile site for synthetic transformations, allowing for the creation of a wide array of analogues with unique properties.

The biological activities of these derivatives are diverse. 5-Iodo-2'-deoxyuridine was one of the first antiviral agents discovered, showing activity against Herpes simplex and Varicella zoster viruses. More recent studies have investigated other derivatives, such as 2′,3′-isopropylidene-5-iodouridine, which has shown potent anti-HIV-1 activity in non-toxic concentrations.

Beyond antiviral applications, 5-iodouridine derivatives have been explored for their potential in cancer therapy. 5-Iodo-2'-deoxyuridine is used as a radiosensitizer in human cancer studies, enhancing the efficacy of radiation therapy. Other purine (B94841) nucleoside analogs, a class that includes 5-iodouridine, exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The ability to synthesize and test a wide range of these derivatives is crucial for developing more effective and selective therapeutic agents.

Table 2: Summary of Biological Applications

| Application | Compound/Derivative | Mechanism/Use |

|---|---|---|

| Antiviral | 5-Iodo-2'-deoxyuridine | Active against Herpes simplex and Varicella zoster viruses. |

| Antiviral (HIV-1) | 2′,3′-isopropylidene-5-iodouridine | Suppresses HIV-1 replication. |

| Anticancer | 5-Iodo-2'-deoxyuridine | Acts as a radiosensitizer in cancer therapy. |

| Anticancer | Purine nucleoside analogs | Inhibit DNA synthesis and induce apoptosis. |

Q & A

Q. What is the role of the 4,4'-dimethoxytrityl (DMT) protecting group in the synthesis of modified nucleosides like 5'-O-DMT-5-iodouridine?

The DMT group is critical for regioselective protection of the 5'-hydroxyl group during solid-phase oligonucleotide synthesis. It prevents unwanted side reactions and allows controlled deprotection under mild acidic conditions. Evidence from phosphoramidite chemistry shows that the DMT group enables high-yield coupling (e.g., >90% regioselectivity in silylation reactions) while maintaining compatibility with subsequent functionalization steps, such as Sonogashira cross-coupling for spin-labeling applications .

Q. How is 5'-O-DMT-5-iodouridine purified after synthesis, and what analytical methods validate its purity?

Purification typically involves column chromatography (silica gel) using gradients of ethyl acetate and hexane. Analytical methods include:

Q. What are the primary applications of 5'-O-DMT-5-iodouridine in oligonucleotide research?

This compound serves as a key intermediate in synthesizing:

- Modified siRNA or antisense oligonucleotides : The 5-iodo substitution enhances nuclease resistance and alters base-pairing dynamics .

- Spin-labeled RNA : The iodine atom enables site-specific incorporation of probes for electron paramagnetic resonance (EPR) studies of RNA structure and dynamics .

Advanced Research Questions

Q. How does the 5-iodo modification in uridine influence the stability and pharmacokinetics of siRNA in lipid nanoparticle (LNP) formulations?

The 5-iodo group increases hydrophobicity, improving LNP encapsulation efficiency. Studies show that iodinated nucleosides reduce off-target immune activation compared to unmodified uridine, likely due to altered Toll-like receptor recognition. However, the bulky iodine atom may sterically hinder guide-strand loading in RNA-induced silencing complexes (RISCs), requiring optimization of modification density .

Q. What mechanistic insights explain the radiosensitizing effects of 5-iodouridine derivatives in cancer therapy?

Under ionizing radiation, 5-iodouridine generates reactive iodine species (e.g., I⁻ radicals) that induce DNA strand breaks. Importantly, this effect does not require incorporation into DNA, as pre-irradiated 5-iodouridine solutions alone exhibit cytotoxicity. The mechanism is pH-dependent, with enhanced toxicity in acidic tumor microenvironments due to increased radical stability .

Q. How can researchers resolve contradictions in regioselectivity data during 2'-O-silylation of DMT-protected nucleosides?

Contradictions arise from varying reaction conditions (e.g., catalyst choice, solvent polarity). For example:

- Silver nitrate catalysis : Achieves >90% 2'-O-TBDMS selectivity in 5'-O-DMT-5-iodouridine due to steric hindrance from the 5-iodo group .

- Alternative methods : Without silver nitrate, selectivity drops to 70:15 (2' vs. 3'), highlighting the need for precise control of reaction parameters .

Q. What strategies optimize the synthesis of 5'-O-DMT-5-iodouridine for large-scale oligonucleotide production?

Key considerations include:

- Tetravinyltin coupling : Efficiently introduces the 5-iodo group via palladium-catalyzed cross-coupling (yields >85%) .

- Protection-deprotection cycles : Sequential use of DMT and TBDMS groups minimizes side reactions during phosphoramidite synthesis .

- Waste management : Iodinated byproducts require specialized disposal to avoid environmental contamination (Aquatic Chronic Hazard Category 4) .

Methodological Notes for Experimental Design

- Radiolabeling studies : Use ¹²⁵I isotopes to track incorporation efficiency in oligonucleotides .

- EPR applications : Pair 5-iodouridine with nitroxide spin labels for distance measurements in RNA tertiary structures .

- Stability assays : Compare thermal denaturation (Tm) profiles of modified vs. unmodified RNA duplexes to assess base-pairing impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.